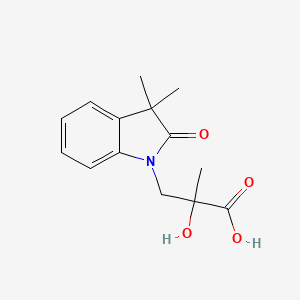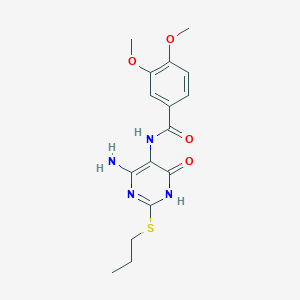
N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C16H20N4O4S and its molecular weight is 364.42. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Drug Development
This compound has potential applications in the development of anticancer drugs. Its structure suggests that it could be involved in the formation of DNA interstrand crosslinks (ICLs), which are crucial for the cytotoxic activity of many clinical anticancer drugs. By forming ICLs, this compound could interfere with DNA replication and transcription in cancer cells, leading to cell death .
DNA Repair Mechanisms
Studying the interactions of this compound with DNA can provide insights into DNA repair mechanisms. By inducing ICLs, scientists can observe how cells repair these lesions, which is vital for understanding the resistance of tumor cells to chemotherapy and improving treatment strategies .
Molecular Probes
Due to its selective reactivity with guanine, this compound can serve as a molecular probe. It can be used to label or detect specific sequences in DNA or RNA, aiding in molecular diagnostics and research into nucleic acid structures and functions .
Mécanisme D'action
Target of Action
The primary target of N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is guanine in DNA and RNA . Guanine is one of the four main nucleobases found in the nucleic acids DNA and RNA, the others being adenine, cytosine, and thymine (uracil in RNA). It plays a crucial role in the formation of stable DNA and RNA structures.
Mode of Action
N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide exhibits selective crosslinking reactivity with guanine and thymine in DNA, and with guanine in RNA . The compound reacts at the N2 amine in guanine and at the N1 or N2 amines in 8-oxoguanine in the duplex DNA .
Biochemical Pathways
The compound’s interaction with guanine affects the DNA interstrand crosslinks (ICLs), which are the primary mechanism for the cytotoxic activity of many clinical anticancer drugs . The compound’s reactivity with guanine is accelerated in the presence of CoCl2, NiCl2, ZnCl2, and MnCl2 .
Result of Action
The molecular and cellular effects of N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide’s action involve the formation of DNA interstrand crosslinks (ICLs). These ICLs inhibit the separation of the DNA double helix, thereby preventing DNA replication and transcription .
Action Environment
The action, efficacy, and stability of N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide can be influenced by various environmental factors. For instance, the presence of certain metal ions such as CoCl2, NiCl2, ZnCl2, and MnCl2 can accelerate the compound’s crosslinking reactions with guanine .
Propriétés
IUPAC Name |
N-(4-amino-6-oxo-2-propylsulfanyl-1H-pyrimidin-5-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-4-7-25-16-19-13(17)12(15(22)20-16)18-14(21)9-5-6-10(23-2)11(8-9)24-3/h5-6,8H,4,7H2,1-3H3,(H,18,21)(H3,17,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQXQSLKHRVDSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=O)N1)NC(=O)C2=CC(=C(C=C2)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-hydroxyacetic acid](/img/structure/B2589038.png)
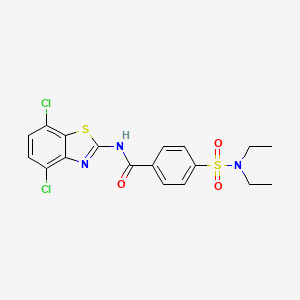
![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2589040.png)
![N-(4-ethoxyphenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2589041.png)
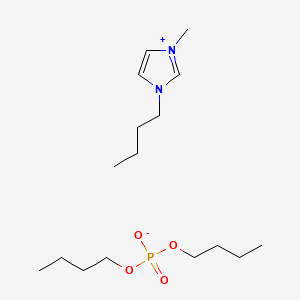

![2-[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2589045.png)
![1-benzyl-N-(2-hydroxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2589052.png)
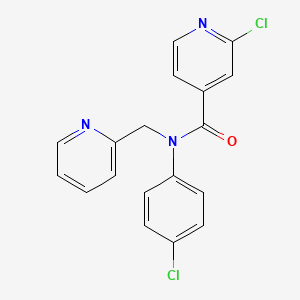
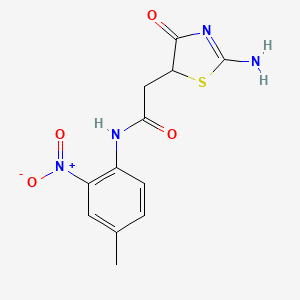

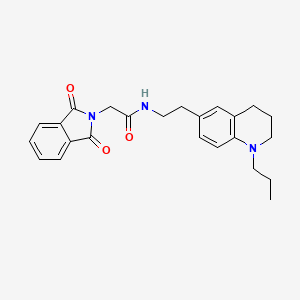
![Tert-butyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate](/img/structure/B2589059.png)
